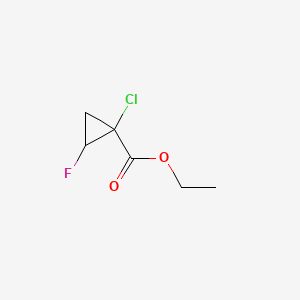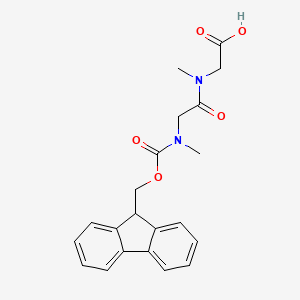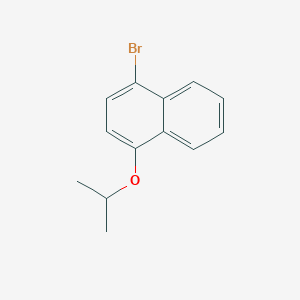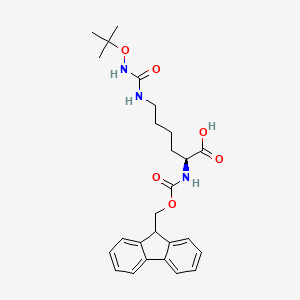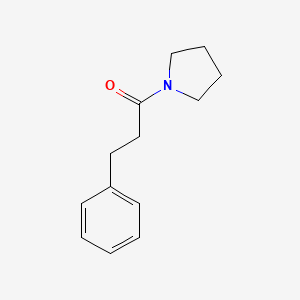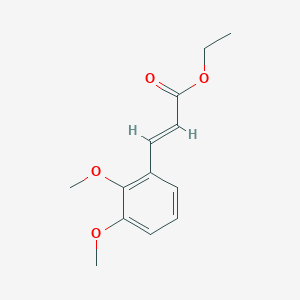
1,3-Dimethyl-5-phenylethynyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-phenylethynyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a phenylethynyl group. This compound belongs to the class of alkynylbenzenes and is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds, such as phenylene ethynylene dendrimers, undergo a process called photoisomerisation . This process involves a cascade of crossings among bright electronic states, primarily mediated by rigid acetylenic stretching modes .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20628 , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dimethyl-5-phenylethynyl-benzene. For instance, the compound’s safety data sheet suggests that personal protective equipment should be used when handling the compound, and it should be stored properly to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-phenylethynyl-benzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,3-dimethyl-5-iodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.
Suzuki-Miyaura Coupling Reaction: Another approach involves the coupling of 1,3-dimethyl-5-bromobenzene with phenylboronic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-phenylethynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-phenylethynyl-benzene has found applications in various fields of research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-phenylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,3-Dimethyl-5-phenylethoxybenzene: Contains an ethoxy group instead of an ethynyl group, leading to variations in chemical behavior and uses.
Uniqueness
1,3-Dimethyl-5-phenylethynyl-benzene is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas.
Propiedades
IUPAC Name |
1,3-dimethyl-5-(2-phenylethynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQGNDTXHTIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
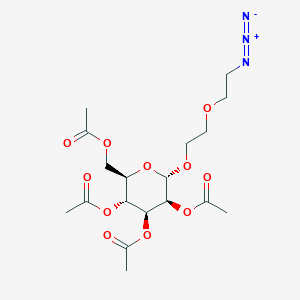


![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
